molecular formula C12H8N4 B11079442 Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile CAS No. 1017-93-2

Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile

Cat. No.: B11079442
CAS No.: 1017-93-2
M. Wt: 208.22 g/mol
InChI Key: GFDRDNGZQZLSRI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile is an organic compound with the molecular formula C₁₂H₈N₄ and a molecular weight of 208.2187 g/mol . This compound is characterized by its rigid bicyclic structure, which includes four cyano groups attached to the carbon atoms at positions 2 and 3. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile can be synthesized through a Diels-Alder reaction involving cyclohexa-1,3-diene and tetracyanoethylene . The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the Diels-Alder reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano groups, potentially converting them into amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyano groups or the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The rigid bicyclic structure also plays a role in determining the compound’s physical and chemical properties .

Properties

CAS No.

1017-93-2

Molecular Formula

C12H8N4

Molecular Weight

208.22 g/mol

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile

InChI

InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(11,7-15)8-16/h1-2,9-10H,3-4H2

InChI Key

GFDRDNGZQZLSRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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